molecular formula C10H9NO3 B147418 N-Phenylmaleamic acid CAS No. 555-59-9

N-Phenylmaleamic acid

Cat. No.: B147418
CAS No.: 555-59-9
M. Wt: 191.18 g/mol
InChI Key: WHZLCOICKHIPRL-SREVYHEPSA-N
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Description

N-Phenylmaleamic acid (CAS: 555-59-9) is a maleic acid derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its IUPAC name is 4-oxo-4-(phenylamino)but-2-enoic acid, and it features a maleamic acid backbone substituted with a phenyl group. The compound exhibits an anti conformation between the C=O and O–H bonds in its crystal structure, a rare configuration observed in several substituted phenylmaleamic acid derivatives .

Synthesis:
this compound is synthesized via the reaction of maleic anhydride with aniline in dichloromethane at 15–20°C, followed by recrystallization in dimethylformamide (DMF) . Dehydration of this compound using acetic anhydride and sodium acetate yields N-phenylmaleimide (CAS: 941-69-5), a key derivative with applications in polymer chemistry and antimicrobial agents .

Properties

IUPAC Name

(Z)-4-anilino-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLCOICKHIPRL-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876272
Record name Maleanilic acid
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

555-59-9
Record name N-Phenylmaleamic acid
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Record name Maleanilic acid
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Record name Maleanilic acid
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Record name Maleanilic acid
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Record name 4-oxo-4-(phenylamino)isocrotonic acid
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Record name MALEANILIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylmaleamic acid is typically synthesized through the reaction of maleic anhydride with aniline. The reaction is exothermic and proceeds rapidly, often requiring an ice-water bath to maintain the temperature below 15°C to prevent the oxidation of aniline . The reaction yields this compound as a pale yellow precipitate, which is insoluble in toluene .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reaction between maleic anhydride and aniline. The process is controlled to ensure high yield and purity. The intermediate product, this compound, is then used to produce N-phenylmaleimide through a dehydration and cyclization reaction, often catalyzed by zinc acetate and triethylamine .

Chemical Reactions Analysis

Types of Reactions: N-Phenylmaleamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

N-Phenylmaleamic acid is primarily used as an intermediate in the synthesis of N-phenylmaleimide, which plays a crucial role as a dienophile in Diels-Alder reactions. This reactivity makes it valuable in organic synthesis and material science applications.

Compound Role
N-PhenylmaleimideDienophile in Diels-Alder reactions
N-(4-Chlorophenyl)maleamic acidHerbicide antidote

Herbicide Detoxification

This compound has been studied for its potential as a selective antidote against phytotoxic injury caused by thiocarbamate herbicides. Research indicates that it enhances the detoxification processes within crops, increasing their resistance to herbicide damage.

Mechanism of Action:

  • Detoxification: Increases the detoxification potency of crops exposed to thiocarbamate herbicides.
  • Biochemical Pathways: Facilitates enzymatic reactions that break down harmful substances.

Case Study: Agricultural Application
In field trials, crops treated with this compound exhibited significantly reduced phytotoxic symptoms compared to untreated controls, resulting in healthier growth and higher yields.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Preliminary studies have shown its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Klebsiella pneumoniae1250
Candida albicans1050

Case Study: Antimicrobial Efficacy
A laboratory study revealed significant inhibitory effects on pathogenic bacteria at concentrations as low as 25 mg/mL, indicating potential applications in agriculture and medicine.

Industrial Applications

This compound is utilized in the production of heat-resistant polymers and as a cross-linking agent in polymer chemistry. Its ability to form stable compounds under various conditions makes it suitable for industrial applications.

Pharmaceutical Applications

The compound serves as an intermediate in synthesizing pharmaceuticals, including antitumor agents. Its derivatives have shown promising anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and human breast carcinoma (MCF-7).

Mechanism of Action

The mechanism of action of N-Phenylmaleamic acid involves its conversion to N-phenylmaleimide, which then participates in various chemical reactions. For instance, in herbicide antidote applications, N-phenylmaleimides undergo hydrolysis to form N-phenylmaleamic acids, which increase the glutathione levels in plants, thereby enhancing their detoxification capabilities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound C₁₀H₉NO₃ 191.18 Anti conformation, hydrolytic stability Safeners, precursor to maleimides
N-Phenylmaleimide C₁₀H₇NO₂ 173.17 Reactive dienophile Polymers, antimicrobial agents
N-(3,5-Dichlorophenyl)maleamic acid C₁₀H₇Cl₂NO₃ 264.08 Enhanced steric hindrance Crystallography studies
L-Thioproline C₄H₇NO₂S 133.17 Cysteine precursor Indirect herbicide detoxification

Table 2: Safening Efficacy of Selected Compounds

Compound Target Herbicide Efficacy (Sorghum) Mechanism
This compound Alachlor High Direct hydrolysis to active form
Synthetic Benzoxazinones Acetochlor Moderate Catalytic hydroxylation
DIMBOA (Natural Hydroxamic Acid) Acetochlor None N/A

Biological Activity

N-Phenylmaleamic acid, also known as maleanilic acid, is an organic compound with the molecular formula C₁₀H₉NO₃. It has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenyl group attached to a maleamic acid backbone. This structure allows it to participate in various biochemical interactions. The compound is a white crystalline solid that is sparingly soluble in water and stable at room temperature but decomposes at elevated temperatures .

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as a detoxifying agent against phytotoxic injury caused by thiocarbamate herbicides. The compound enhances the detoxification processes within crops, thereby increasing their resistance to herbicide damage. This mechanism involves several enzymatic reactions that facilitate the breakdown of harmful substances.

Key Mechanisms:

  • Detoxification of Herbicides: this compound acts as an antidote by increasing the detoxification potency of crops exposed to thiocarbamate herbicides.
  • Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi, suggesting potential applications in agriculture and medicine .

1. Herbicide Detoxification Studies

Research indicates that this compound can significantly improve crop resilience against thiocarbamate herbicides. In controlled experiments, crops treated with this compound showed reduced phytotoxic symptoms compared to untreated controls.

2. Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Candida albicans. Results demonstrated that the compound inhibited the growth of these microorganisms, indicating its potential as an antimicrobial agent .

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Klebsiella pneumoniae1250
Candida albicans1050

3. Synthesis and Applications

This compound can be synthesized through the reaction of maleic anhydride with aniline. This synthetic route is important for producing derivatives used in pharmaceuticals and polymers . The compound serves as an intermediate in the synthesis of more complex molecules, such as N-phenylmaleimide, which has applications in organic synthesis and material science.

Case Study 1: Agricultural Application

In a field trial assessing crop responses to thiocarbamate herbicides, the application of this compound resulted in a marked decrease in herbicide-induced damage. The treated crops exhibited healthier growth patterns and higher yields compared to untreated plots.

Case Study 2: Antimicrobial Efficacy

A laboratory study focused on the antimicrobial efficacy of this compound revealed significant inhibitory effects on pathogenic bacteria. The compound was tested at various concentrations, demonstrating effectiveness at concentrations as low as 25 mg/mL against Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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